molecular formula C18H18ClN5O3S B2500262 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 898607-29-9

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Katalognummer: B2500262
CAS-Nummer: 898607-29-9
Molekulargewicht: 419.88
InChI-Schlüssel: STJUXJOPKLVHCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its structure features:

  • A 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole core, which is linked via a sulfanyl (-S-) group to an acetamide moiety.
  • The acetamide is substituted with a 5-chloro-2-methoxyphenyl group, introducing electron-withdrawing (chloro) and electron-donating (methoxy) effects.

This structural configuration is hypothesized to enhance interactions with biological targets, particularly in anti-inflammatory pathways, as seen in related compounds .

Eigenschaften

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-26-13-6-3-11(4-7-13)17-22-23-18(24(17)20)28-10-16(25)21-14-9-12(19)5-8-15(14)27-2/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJUXJOPKLVHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Cellular Effects

The effects of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The chemical formula for this compound is C15H16ClN5O3SC_{15}H_{16}ClN_{5}O_{3}S, with a molecular weight of 371.83 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H16ClN5O3SC_{15}H_{16}ClN_{5}O_{3}S
Molecular Weight371.83 g/mol
IUPAC NameThis compound
CAS Number305336-66-7

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds ranged from 20 to 70 µM, suggesting that modifications in the structure can enhance antibacterial efficacy .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. In a screening of a drug library on multicellular spheroids, certain triazole compounds demonstrated notable cytotoxic effects on cancer cell lines. For instance, compounds with similar structures were found to inhibit cell proliferation in various cancer types, including lung and breast cancers . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Triazole compounds generally exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes such as aromatase, which is crucial for estrogen synthesis in hormone-dependent cancers.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit DNA synthesis, leading to cell death .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cancer cells, further promoting apoptosis .

Study on Antimicrobial Efficacy

A comparative study was conducted on various triazole derivatives where the compound exhibited MIC values against resistant strains. The results indicated that structural modifications significantly influenced the antimicrobial potency, with some derivatives showing enhanced activity against resistant E. coli strains .

Anticancer Screening

In a recent study published in a peer-reviewed journal, researchers screened multiple triazole derivatives for anticancer activity. The findings revealed that specific modifications in the side chains of the triazole ring enhanced cytotoxicity against breast cancer cell lines by inducing apoptosis through ROS generation .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have effectively inhibited the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group in this compound enhances its ability to interact with microbial enzymes.

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This CompoundBacillus cereus8 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this one showed promising results against HepG2 liver cancer cells with IC50 values ranging from 16.782 µg/mL to 20.667 µg/mL.

Table 2: Anticancer Activity Against HepG2 Cell Line

CompoundIC50 Value (µg/mL)Toxicity (%)
Compound A16.7821.19
Compound B20.6670.95
This CompoundTBDTBD

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Sulfanyl Group : Increases reactivity towards biological targets.
  • Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity.
  • Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines, establishing that modifications at specific positions significantly impacted their anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Triazole Core Modifications

  • Compound 6l () :
    Substituted with a thiophene-2-yl and trifluoromethylfuran group. Exhibited 93% yield and 125–128°C melting point. The lack of a chloro substituent may reduce electron-withdrawing effects compared to the target compound.
  • Compound AS111 () :
    Contains a 2-pyridyl group on the triazole core and a 3-methylphenyl acetamide substituent. Demonstrated 1.28× higher anti-inflammatory activity than diclofenac sodium, suggesting that aryl substituents significantly influence potency .

Acetamide Substituent Variations

  • N-(4-chloro-2-methoxy-5-methylphenyl) derivatives () :
    Replacing the 5-chloro-2-methoxyphenyl group with a 5-methyl variant reduces steric hindrance but may decrease electronic effects critical for target binding.
  • VUAA1 () :
    An insect Orco activator with a 4-ethylphenyl acetamide group. Structural divergence highlights the target compound’s specificity for mammalian anti-inflammatory targets over insect receptors .

Anti-Inflammatory and Anti-Exudative Activity

  • Diclofenac Sodium Reference :
    The target compound’s structural analogs (e.g., AS111) showed comparable or superior activity to diclofenac in formalin-induced edema models, with activity linked to COX-2 inhibition .
  • Anti-Exudative Derivatives () :
    Of 21 synthesized acetamides, 15 exhibited anti-exudative activity, with 8 surpassing diclofenac. The target compound’s 5-chloro-2-methoxyphenyl group may enhance activity by improving membrane penetration and target affinity .

Mechanistic Insights and Selectivity

  • Electron-Withdrawing Effects :
    The 5-chloro group may enhance COX-2 selectivity by stabilizing charge interactions in the enzyme’s active site, a feature absent in compounds like 6l () .
  • Sulfanyl Linker : The -S- group in the target compound could facilitate hydrogen bonding or hydrophobic interactions, similar to the sulfonamide group in sulfamethoxazole derivatives ().

Q & A

Basic Research Questions

Q. How can synthesis yield and purity of the compound be optimized?

  • Methodological Answer : Synthesis optimization involves multi-step reactions requiring precise control of conditions. For example, halogenation and triazole ring formation steps (common in related compounds) are sensitive to temperature (60–80°C), solvent choice (ethanol or DMF), and pH (neutral to mildly basic). Purification via column chromatography or recrystallization from ethanol/water mixtures improves purity . Reflux duration (1–3 hours) and stoichiometric ratios of reagents (e.g., chloroacetamide derivatives) are critical variables to maximize yield .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the triazole ring and acetamide moiety. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–S bonds at ~500 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What preliminary biological assays are suitable for screening bioactivity?

  • Methodological Answer : Antimicrobial activity can be tested via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated after 48-hour exposure. Anti-inflammatory activity is evaluated via carrageenan-induced paw edema models in rodents .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. chloro groups) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at the 5-position of the phenyl ring) enhance antimicrobial potency by increasing electrophilicity, while methoxy groups improve solubility and bioavailability. Comparative assays with analogs (e.g., 2-chlorophenyl vs. 4-methoxyphenyl derivatives) and computational docking (e.g., AutoDock Vina) identify key interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) .

Q. What strategies resolve contradictions in reported bioactivity data across similar triazole derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or efficacy may arise from differences in assay conditions (e.g., cell line heterogeneity, solvent polarity). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and meta-analyses of published data using statistical tools (e.g., ANOVA, Tukey’s HSD test) can clarify trends. Replicating studies under controlled conditions (e.g., fixed pH, temperature) reduces variability .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict binding stability to target proteins (e.g., COX-2 for anti-inflammatory activity). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize substituent electronic profiles to enhance target affinity. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical features (e.g., hydrogen bond acceptors on the triazole ring) for selective inhibition .

Q. What experimental designs validate the compound’s anti-exudative activity?

  • Methodological Answer : In vivo models (e.g., carrageenan-induced pleurisy in rats) quantify exudate volume reduction. Histopathological analysis of inflamed tissue assesses leukocyte infiltration. Dose-response studies (0.1–50 mg/kg) establish efficacy thresholds, while co-administration with reference drugs (e.g., indomethacin) controls for assay sensitivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.